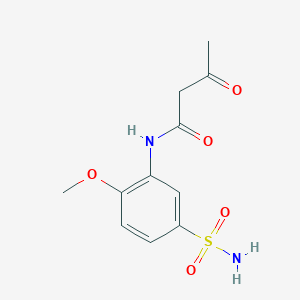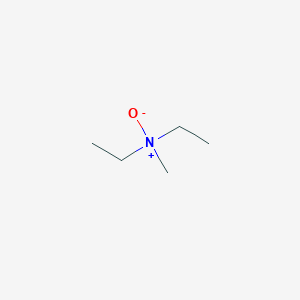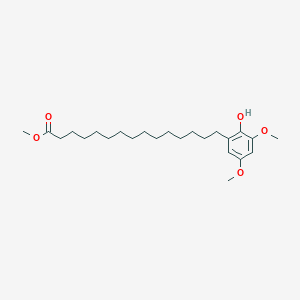![molecular formula C6H10O6S B14308064 2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate CAS No. 112204-18-9](/img/no-structure.png)
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate is an organic compound with the molecular formula C(6)H({10})O(_6)S. It features a sulfate ester group and a hydroxybutynyl ether moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-hydroxy-2-butyne-1-ol and ethylene oxide.
Reaction Steps:
Conditions: The reactions are typically carried out under controlled temperatures (0-50°C) and inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The sulfate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H(_2)) are employed.
Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Formation of 2-[(4-oxobut-2-yn-1-yl)oxy]ethyl hydrogen sulfate.
Reduction: Formation of 2-[(4-hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate.
Substitution: Formation of 2-[(4-hydroxybut-2-yn-1-yl)oxy]ethyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a prodrug or active pharmaceutical ingredient.
Diagnostics: Utilized in the development of diagnostic assays.
Industry
Surfactants: Component in the formulation of surfactants and detergents.
Polymers: Used in the synthesis of functional polymers with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing molecular recognition and binding. The sulfate ester group can undergo hydrolysis, releasing sulfate ions that can interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate: Similar structure but with an alkene instead of an alkyne.
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl sulfate: Lacks the hydrogen sulfate group.
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl phosphate: Contains a phosphate group instead of a sulfate group.
Propiedades
| 112204-18-9 | |
Fórmula molecular |
C6H10O6S |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
2-(4-hydroxybut-2-ynoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C6H10O6S/c7-3-1-2-4-11-5-6-12-13(8,9)10/h7H,3-6H2,(H,8,9,10) |
Clave InChI |
VOUZFDATICNMHF-UHFFFAOYSA-N |
SMILES canónico |
C(COS(=O)(=O)O)OCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)


